molecular formula C8H17NOS B14576301 O-Butan-2-yl propan-2-ylcarbamothioate CAS No. 61646-05-7

O-Butan-2-yl propan-2-ylcarbamothioate

Cat. No.: B14576301
CAS No.: 61646-05-7
M. Wt: 175.29 g/mol
InChI Key: XVWLAPKBOMMOOX-UHFFFAOYSA-N
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Description

O-Butan-2-yl propan-2-ylcarbamothioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and industrial processes. This compound is characterized by its carbamothioate group, which contributes to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butan-2-yl propan-2-ylcarbamothioate typically involves the reaction of butan-2-ol with propan-2-yl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butan-2-ol+Propan-2-yl isocyanateO-Butan-2-yl propan-2-ylcarbamothioate\text{Butan-2-ol} + \text{Propan-2-yl isocyanate} \rightarrow \text{this compound} Butan-2-ol+Propan-2-yl isocyanate→O-Butan-2-yl propan-2-ylcarbamothioate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

O-Butan-2-yl propan-2-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Butan-2-yl propan-2-ylcarbamothioate is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O-Butan-2-yl propan-2-ylcarbamothioate exerts its effects involves the interaction of its carbamothioate group with specific molecular targets. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    O-Butan-2-yl propan-2-ylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.

    O-Butan-2-yl propan-2-ylcarbamodithioate: Contains a carbamodithioate group, offering different reactivity and properties.

Uniqueness

O-Butan-2-yl propan-2-ylcarbamothioate is unique due to its carbamothioate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

61646-05-7

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

O-butan-2-yl N-propan-2-ylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-5-7(4)10-8(11)9-6(2)3/h6-7H,5H2,1-4H3,(H,9,11)

InChI Key

XVWLAPKBOMMOOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NC(C)C

Origin of Product

United States

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